VU6010572

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

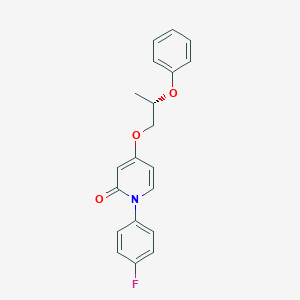

C20H18FNO3 |

|---|---|

Molecular Weight |

339.4 g/mol |

IUPAC Name |

1-(4-fluorophenyl)-4-[(2S)-2-phenoxypropoxy]pyridin-2-one |

InChI |

InChI=1S/C20H18FNO3/c1-15(25-18-5-3-2-4-6-18)14-24-19-11-12-22(20(23)13-19)17-9-7-16(21)8-10-17/h2-13,15H,14H2,1H3/t15-/m0/s1 |

InChI Key |

AUMJXOXUSGIUCB-HNNXBMFYSA-N |

Isomeric SMILES |

C[C@@H](COC1=CC(=O)N(C=C1)C2=CC=C(C=C2)F)OC3=CC=CC=C3 |

Canonical SMILES |

CC(COC1=CC(=O)N(C=C1)C2=CC=C(C=C2)F)OC3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of VU6010572

A Note to the Reader: Initial inquiry suggested an investigation into the M1 positive allosteric modulator (PAM) properties of VU6010572. However, a comprehensive review of the current scientific literature indicates a different mechanism of action. This guide provides an in-depth analysis of this compound as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGlu3), based on available preclinical research.

Executive Summary

This compound is a potent, selective, and central nervous system (CNS) penetrant small molecule that functions as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGlu3).[1][2] It does not bind to the orthosteric site where the endogenous ligand glutamate binds, but rather to an allosteric site, inducing a conformational change in the receptor that reduces its response to glutamate. This modulation of the glutamate system has been investigated for its potential therapeutic effects in neuropsychiatric disorders.[3][4] Preclinical studies have demonstrated its efficacy in animal models of anxiety and depression.[2][4] This document serves as a technical guide for researchers, scientists, and drug development professionals, detailing the mechanism of action, pharmacological data, and experimental protocols related to this compound.

Core Mechanism of Action: mGlu3 Negative Allosteric Modulation

This compound exerts its effects by modulating the activity of the mGlu3 receptor, a class C G-protein coupled receptor (GPCR). As a negative allosteric modulator, this compound decreases the receptor's response to glutamate.[1] The mGlu3 receptor is typically coupled to Gαi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. By attenuating this signaling cascade, this compound can influence a variety of downstream cellular processes.

The primary mechanism involves this compound binding to a topographically distinct site from the glutamate binding pocket. This binding event induces a conformational change that reduces the affinity and/or efficacy of glutamate at the receptor. The consequence is a dampening of the cellular response to mGlu3 activation.

Figure 1: Signaling pathway of the mGlu3 receptor and modulation by this compound.

Quantitative Pharmacological Data

The following table summarizes the key in vitro and in vivo pharmacological parameters of this compound.

| Parameter | Value | Species | Assay/Method | Reference |

| IC50 | 245 nM | Not Specified | Not Specified | [1][5] |

| In Vivo Efficacy Dose | 3 mg/kg | Rat | Intraperitoneal (i.p.) injection | [1][6] |

Experimental Protocols

The following sections detail the methodologies employed in key preclinical studies of this compound.

In Vivo Behavioral and Molecular Studies in Rats

Objective: To assess the role of mGlu3 signaling in the lasting behavioral and molecular adaptations to predator odor stress.[3][6]

Experimental Workflow:

Figure 2: Experimental workflow for in vivo studies of this compound.

Protocols:

-

Animals: Male Long-Evans rats were used in these studies.[3][6]

-

Drug Administration: this compound was administered via intraperitoneal (i.p.) injection at a dose of 3 mg/kg.[3][6]

-

Predator Odor Exposure: Trimethylthiazoline (TMT), a component of fox feces, was used as the predator odor stressor.[3][6]

-

Behavioral Testing:

-

Context Re-exposure: Assessed freezing and hyperactivity in the environment where the stressor was previously encountered.[3][6]

-

Elevated Zero Maze: Measured anxiety-like behavior by quantifying time spent in the open arms of the maze.[3][6]

-

Acoustic Startle Response: Evaluated startle reactivity and habituation to loud acoustic stimuli.[3][6]

-

-

Molecular Analysis:

Downstream Effects and Therapeutic Implications

Studies have shown that this compound can induce lasting anxiolytic-like behavioral effects.[1][7] For instance, administration of this compound increased the time spent in the open arms of the elevated zero maze, a preclinical indicator of anxiolysis.[3][6]

Furthermore, this compound has been shown to modulate the expression of various glutamate receptor transcripts in different brain regions. In the BNST, this compound increased the expression of GriN2A, GriN2B, and GriN3B, although this effect was prevented by TMT exposure.[7][8] Interestingly, pretreatment with this compound blocked the TMT-induced upregulation of GriN3B in the insular cortex.[3][6] These findings suggest that the therapeutic potential of modulating mGlu3 with this compound may be linked to its ability to alter neuroadaptations in corticolimbic circuits in response to stress.[7][8]

Conclusion

This compound is a valuable research tool for elucidating the role of the mGlu3 receptor in the CNS. The current body of evidence firmly establishes it as a potent and selective mGlu3 negative allosteric modulator. Its demonstrated in vivo activity in preclinical models of neuropsychiatric disorders highlights the potential of mGlu3 modulation as a therapeutic strategy. Future research should continue to explore the detailed molecular interactions of this compound with the mGlu3 receptor and further delineate the downstream signaling pathways and circuit-level effects that mediate its behavioral outcomes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. The effects of predator odor (TMT) exposure and mGlu 3 NAM pretreatment on behavioral and NMDA receptor adaptations in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. targetmol.cn [targetmol.cn]

- 6. The effects of predator odor (TMT) exposure and mGlu3 NAM pretreatment on behavioral and NMDA receptor adaptations in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

In-Depth Technical Guide: VU6010572 as a Negative Allosteric Modulator of mGlu3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of VU6010572, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGlu3). This document details its pharmacological properties, experimental protocols for its characterization, and the signaling pathways it modulates.

Core Compound Properties

This compound is a highly central nervous system (CNS) penetrant small molecule that acts as a negative allosteric modulator of the mGlu3 receptor.[1] Allosteric modulation offers a sophisticated mechanism for tuning receptor activity, and NAMs like this compound decrease the functional response to the endogenous agonist, glutamate.

Pharmacological Data

The following table summarizes the key in vitro potency of this compound.

| Parameter | Value | Description |

| IC50 | 245 nM | The half-maximal inhibitory concentration of this compound against mGlu3 receptor activity.[1] |

Mechanism of Action and Signaling Pathway

Metabotropic glutamate receptor 3 is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. Activation of mGlu3 by glutamate typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. As a negative allosteric modulator, this compound binds to a site on the mGlu3 receptor distinct from the glutamate binding site. This binding event induces a conformational change in the receptor that reduces its affinity for glutamate or its ability to activate the downstream signaling cascade, thereby attenuating the inhibitory effect on cAMP production.

mGlu3 Signaling Pathway with NAM Intervention

References

An In-depth Technical Guide to VU6010572: A Selective mGlu3 Negative Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU6010572 is a potent, selective, and centrally nervous system (CNS) penetrant negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGlu3). As a member of the Group II metabotropic glutamate receptors, mGlu3 is implicated in the modulation of glutamatergic neurotransmission and has emerged as a promising therapeutic target for a range of neuropsychiatric disorders. This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound, intended to serve as a resource for researchers in neuroscience and drug development.

Chemical Structure and Physicochemical Properties

This compound is a novel small molecule with a distinct chemical architecture optimized for potency and selectivity at the mGlu3 receptor.

| Property | Value |

| IUPAC Name | 1-(4-fluorophenyl)-5-((1-phenoxypropan-2-yl)oxy)pyridin-2(1H)-one |

| CAS Number | 2126784-39-0 |

| Molecular Formula | C₂₀H₁₈FNO₃ |

| Molecular Weight | 339.36 g/mol |

| SMILES | O=C1C=C(OC--INVALID-LINK--C)C=CN1C3=CC=C(F)C=C3 |

| Appearance | Off-white to light yellow solid |

Pharmacological Properties

This compound functions as a negative allosteric modulator, binding to a site on the mGlu3 receptor distinct from the orthosteric glutamate binding site. This binding event reduces the receptor's response to glutamate.

Potency and Selectivity

This compound exhibits high potency for the mGlu3 receptor and excellent selectivity over other mGlu receptor subtypes.[1]

| Target | IC₅₀ (nM) |

| mGlu3 | 245 |

| mGlu2 | > 30,000 |

| mGlu5 | > 30,000 |

IC₅₀ values represent the concentration of this compound required to inhibit 50% of the receptor's response.

Furthermore, this compound has been shown to have no significant off-target effects in a Eurofins radioligand binding panel of 68 G protein-coupled receptors (GPCRs), ion channels, transporters, and nuclear hormone receptors.[1]

In Vivo Efficacy

Preclinical studies in rodent models have demonstrated the therapeutic potential of this compound in anxiety and depression. A single administration of this compound has been shown to produce lasting anxiolytic-like behavioral effects.[2] The compound has also exhibited antidepressant-like effects in behavioral models.[2]

Mechanism of Action and Signaling Pathway

As a Group II mGlu receptor, mGlu3 is coupled to the Gi/o class of G proteins.[3][4] Activation of mGlu3 by glutamate typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[4][5] As a negative allosteric modulator, this compound attenuates this signaling cascade.

Key Experimental Protocols

The following are detailed methodologies for key in vivo experiments cited in the literature for this compound.

Predator Odor Stress Model

This model is used to induce a state of anxiety and assess the anxiolytic effects of compounds.[2]

-

Animals: Male Long Evans rats.[2]

-

Compound Administration: this compound (3 mg/kg) or vehicle (45% β-cyclodextrin) is administered via intraperitoneal (i.p.) injection 45 minutes prior to stressor exposure.[2]

-

Stressor: 2,5-dihydro-2,4,5-trimethylthiazoline (TMT), a component of fox feces, is used as the predator odor. 10 µL of TMT is applied to a filter paper placed in a metal basket within the exposure chamber.[6][7]

-

Exposure: Rats are placed in the exposure chamber (45.72 × 17.78 × 21.59 cm) for a 10-minute period.[2][7]

-

Behavioral Assessment: Two weeks following the stressor exposure, rats undergo a battery of behavioral tests, including the elevated zero maze and acoustic startle response, to assess lasting behavioral adaptations.[2]

Elevated Zero Maze (EZM)

The EZM is a test of anxiety-like behavior in rodents. The apparatus consists of a circular platform elevated from the floor with two open and two closed quadrants.

-

Apparatus: A circular runway with a diameter and width appropriate for the test species (e.g., rats), elevated above the floor. The runway is divided into four equal quadrants, two of which are enclosed by high walls (closed arms) and two are open (open arms).

-

Procedure:

-

Animals are habituated to the testing room for at least 60 minutes prior to the test.[8]

-

Each animal is placed in one of the closed quadrants to begin the test.[8]

-

The animal is allowed to freely explore the maze for a 5-10 minute period.[8]

-

An automated tracking system records the time spent in the open and closed quadrants, the number of entries into each quadrant, and the total distance traveled.[8]

-

-

Measures: Anxiolytic effects are indicated by an increase in the time spent in and the number of entries into the open arms.

Acoustic Startle Response (ASR) and Prepulse Inhibition (PPI)

This test measures sensorimotor gating and reactivity to an unexpected loud stimulus, which can be altered in anxiety states.

-

Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response of the animal.[9]

-

Procedure:

-

Animals are placed in the startle chamber and allowed to acclimate for a 5-minute period with background white noise.[9]

-

The test session consists of a series of trials, including:

-

The startle response is measured as the peak amplitude of the animal's movement following the stimulus.

-

-

Measures: Anxiolytic effects can be indicated by changes in the habituation of the startle response over time. Prepulse inhibition, a measure of sensorimotor gating, is calculated as the percentage reduction in the startle response when the pulse is preceded by a prepulse.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of this compound in a preclinical stress model.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the mGlu3 receptor in health and disease. Its high potency, selectivity, and CNS penetrance make it an ideal candidate for in vivo studies aimed at understanding the therapeutic potential of mGlu3 negative allosteric modulation for neuropsychiatric disorders. The data and protocols summarized in this guide provide a solid foundation for researchers to design and execute meaningful experiments with this compound. Further research into the detailed molecular mechanisms and broader therapeutic applications of this compound is warranted.

References

- 1. Multiple roles of Gi/o protein-coupled receptors in control of action potential secretion coupling in pituitary lactotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effects of predator odor (TMT) exposure and mGlu 3 NAM pretreatment on behavioral and NMDA receptor adaptations in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabotropic glutamate receptor 3 - Wikipedia [en.wikipedia.org]

- 4. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabotropic glutamate receptor-mediated signaling in neuroglia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Predator Odor Stressor, 2,3,5-trimethyl-3-thiazoline (TMT): Assessment of stress reactive behaviors during an animal model of traumatic stress in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Predator Odor Stressor, 2,3,5-Trimethyl-3-Thiazoline (TMT): Assessment of Stress Reactive Behaviors During an Animal Model of Traumatic Stress in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. admescope.com [admescope.com]

VU6010572 (CAS RN: 2126784-39-0): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU6010572 is a potent, selective, and central nervous system (CNS) penetrant negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGlu3).[1][2] As a member of the Group II metabotropic glutamate receptors, mGlu3 is implicated in the modulation of glutamatergic neurotransmission and has emerged as a promising therapeutic target for neuropsychiatric disorders. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, pharmacological data, and detailed experimental protocols.

Chemical and Physical Properties

This compound is an N-aryl phenoxyethoxy pyridinone derivative.[2] Its chemical structure and properties are summarized in the table below.

| Property | Value |

| CAS Number | 2126784-39-0 |

| Molecular Formula | C₂₀H₁₈FNO₃ |

| Molecular Weight | 339.36 g/mol |

| Appearance | Off-white to light yellow solid |

| SMILES | O=C1C=C(OC--INVALID-LINK--C)C=CN1C3=CC=C(F)C=C3 |

Pharmacological Data

This compound demonstrates high potency and selectivity for the mGlu3 receptor. Its pharmacological profile is detailed in the tables below, summarizing key in vitro and in vivo findings.

In Vitro Pharmacology

| Parameter | Value | Species | Assay Description |

| IC₅₀ | 245 nM | Rat | Negative allosteric modulation of mGlu3R in HEK293 cells, measured as a decrease in glutamate-induced calcium mobilization.[1] |

| Selectivity | >30 µM (IC₅₀) vs. mGlu2 | Rat | As above.[2] |

Pharmacokinetics

| Parameter | Value | Species |

| Brain:Plasma Ratio (Kp) | 1.2 | Rat |

| Unbound Brain:Plasma Ratio (Kp,uu) | 0.40 | Rat |

In Vivo Efficacy

| Model | Dosing | Species | Key Findings |

| Tail Suspension Test | 3 mg/kg, i.p. | Mouse | Demonstrated antidepressant-like effects.[2] |

| Predator Odor (TMT) Stress | 3 mg/kg, i.p. | Rat | Produced lasting anxiolytic-like behavioral effects; prevented stress-induced increases in Grin3b mRNA expression in the insular cortex and BNST.[3] |

Mechanism of Action & Signaling Pathway

This compound acts as a negative allosteric modulator at the mGlu3 receptor. mGlu3 is a Gi/o-coupled G-protein coupled receptor (GPCR) whose activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. As a NAM, this compound does not compete with the endogenous ligand, glutamate, at the orthosteric binding site. Instead, it binds to a distinct allosteric site, reducing the affinity and/or efficacy of glutamate. This leads to a disinhibition of adenylyl cyclase, thereby increasing cAMP production and activating downstream signaling cascades, such as the protein kinase A (PKA) pathway. This can, in turn, influence the transcription of various genes, including those encoding for subunits of other glutamate receptors like the NMDA receptor.

Caption: Proposed signaling pathway for this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound has been described by Engers et al. and involves a four-step sequence.[2] For the detailed synthetic scheme and characterization data, please refer to the original publication: ACS Medicinal Chemistry Letters, 2017, 8(9), 925-930.[2]

In Vivo Behavioral Assessment: Predator Odor Stress Model

This protocol is adapted from Tyler et al. (2021).[3]

-

Animals: Male Long-Evans rats are used.

-

Compound Administration: this compound is dissolved in 45% β-cyclodextrin to a concentration of 1.5 mg/mL. A dose of 3 mg/kg is administered via intraperitoneal (i.p.) injection at a volume of 2 mL/kg. The vehicle control is an equal volume of 45% β-cyclodextrin.[3][4]

-

Pre-treatment: Following injection, rats are returned to their home cage for a 45-minute pre-treatment period.[3]

-

Predator Odor Exposure: Rats are placed in a test chamber containing the predator odor 2,5-dihydro-2,4,5-trimethylthiazoline (TMT). Stress-reactive behaviors are recorded and analyzed.[3]

-

Post-Stressor Behavioral Testing: Two weeks after the stressor exposure, a battery of behavioral tests is conducted, including context re-exposure, elevated zero maze (ZM), and acoustic startle response (ASR), to assess lasting behavioral adaptations.[3]

Gene Expression Analysis by RT-PCR

This protocol is adapted from Tyler et al. (2021).[3]

-

Tissue Collection: Following behavioral testing, brain regions of interest (e.g., insular cortex, bed nucleus of the stria terminalis - BNST) are dissected.

-

RNA Extraction: Total RNA is extracted from the tissue samples using a commercially available kit according to the manufacturer's instructions.

-

cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using reverse transcriptase.

-

Quantitative PCR (qPCR): qPCR is performed using primers specific for the genes of interest (e.g., Grm3, Grm5, Grin2a, Grin2b, Grin2c, Grin3a, Grin3b) and a housekeeping gene (e.g., β-actin) for normalization.

-

Data Analysis: Relative gene expression is calculated using the comparative Ct (ΔΔCt) method.

References

The Role of VU6010572 in Neuropsychiatric Disorder Research: A Technical Guide

An In-depth Examination of a Selective mGlu3 Negative Allosteric Modulator

This technical guide provides a comprehensive overview of VU6010572, a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGlu3), for researchers, scientists, and drug development professionals. This document details the compound's pharmacological profile, its application in preclinical models of neuropsychiatric disorders, and the underlying signaling pathways.

Core Compound Profile

This compound is a potent and selective antagonist of the mGlu3 receptor, a G-protein coupled receptor implicated in the pathophysiology of various neuropsychiatric conditions, including schizophrenia and anxiety disorders. Its mechanism of action as a NAM allows for a nuanced modulation of glutamatergic neurotransmission, offering a promising therapeutic avenue.

Pharmacological Properties

A defining characteristic of this compound is its high selectivity for the mGlu3 receptor. This selectivity minimizes off-target effects, a crucial aspect for a centrally acting therapeutic agent.

| Property | Value | Reference |

| Mechanism of Action | Negative Allosteric Modulator (NAM) of mGlu3 Receptor | [1] |

| IC50 for mGlu3 | 245 nM | [2] |

| Selectivity | High selectivity over mGlu2 and mGlu5 receptors (IC50 > 30 µM) | [3] |

| CNS Penetrance | High | [2] |

Preclinical Research Applications in Neuropsychiatric Models

This compound has been investigated in several preclinical models relevant to neuropsychiatric disorders, particularly those involving stress, anxiety, and cognitive deficits.

Stress and Anxiety Models

A significant body of research has utilized a predator odor (trimethylthiazoline, TMT) exposure model in rodents to investigate the anxiolytic potential of this compound.

In these studies, rodents are exposed to TMT, a component of fox feces, which induces innate fear and anxiety-like behaviors. This compound is administered prior to or after the stressor to assess its effects on the acquisition and expression of fear memory and anxiety.

| Parameter | Details | Reference |

| Animal Model | Male Long-Evans rats | [3] |

| Stress Paradigm | Predator odor (TMT) exposure | [3] |

| This compound Dose | 3 mg/kg | [2][3] |

| Route of Administration | Intraperitoneal (i.p.) | [2][3] |

| Vehicle | 45% β-cyclodextrin | [3] |

| Key Behavioral Assays | Elevated Zero Maze (EZM), Acoustic Startle Response (ASR) | [3] |

-

Pre-treatment with this compound prevented the context-dependent freezing response when re-exposed to the TMT-paired environment, suggesting an impairment of fear memory consolidation.[1]

-

This compound increased the time spent in the open arms of the elevated zero maze and enhanced habituation to the acoustic startle response, indicative of anxiolytic-like effects.[4]

-

The compound also demonstrated antidepressant-like effects in the tail suspension test.[3]

Schizophrenia and Cognitive Deficit Models

The glutamatergic system, particularly NMDA receptor hypofunction, is a key focus in schizophrenia research. Animal models using NMDA receptor antagonists like phencyclidine (PCP) are employed to mimic the cognitive deficits and psychotic symptoms of the disorder.[5][6][7] While direct studies of this compound in PCP-induced models of schizophrenia are still emerging, the known interactions between mGlu3 and NMDA receptor pathways suggest its potential therapeutic relevance.[8]

The Novel Object Recognition (NOR) task is a widely used assay to assess cognitive function, particularly recognition memory, in rodents.[9][10] This test is sensitive to the cognitive impairments induced by PCP.[11]

Signaling Pathways and Mechanism of Action

This compound exerts its effects by modulating the signaling cascade downstream of the mGlu3 receptor. As a Gi/o-coupled receptor, mGlu3 activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[12][13]

Figure 1: Simplified mGlu3 Receptor Signaling Pathway.

By acting as a NAM, this compound attenuates the inhibitory effect of glutamate on adenylyl cyclase, leading to a relative increase in cAMP levels and subsequent modulation of downstream signaling pathways.

Furthermore, research indicates crosstalk between mGlu3 and other receptor systems, including mGlu5 and NMDA receptors.[8] The functional interaction with mGlu5 receptors, which are coupled to Gq and phospholipase C, adds another layer of complexity to the effects of mGlu3 modulation. There is also evidence for G-protein independent signaling pathways associated with metabotropic glutamate receptors, involving protein tyrosine kinases.[14]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key behavioral assays used in the evaluation of this compound.

Elevated Zero Maze (EZM)

The EZM is used to assess anxiety-like behavior in rodents. The apparatus consists of a circular runway with alternating open and closed sections, elevated from the ground.

Figure 2: Experimental Workflow for the Elevated Zero Maze.

Novel Object Recognition (NOR)

The NOR test evaluates recognition memory. The test leverages the innate tendency of rodents to explore novel objects more than familiar ones.

Figure 3: Experimental Workflow for the Novel Object Recognition Test.

Future Directions and Conclusion

This compound represents a valuable pharmacological tool for dissecting the role of the mGlu3 receptor in the complex neurobiology of psychiatric disorders. Its high selectivity and central nervous system availability make it a superior probe compared to less selective group II mGlu receptor antagonists.

Future research should focus on:

-

Elucidating the precise downstream signaling events, including potential G-protein independent pathways, that mediate the behavioral effects of this compound.

-

Investigating the efficacy of this compound in a broader range of animal models of neuropsychiatric disorders, particularly those modeling the cognitive and negative symptoms of schizophrenia.

-

Exploring the therapeutic potential of mGlu3 NAMs in combination with other pharmacological agents.

References

- 1. The effects of predator odor (TMT) exposure and mGlu 3 NAM pretreatment on behavioral and NMDA receptor adaptations in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Neuroleptics ameliorate phencyclidine-induced impairments of short-term memory - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The effects of predator odor (TMT) exposure and mGlu3 NAM pretreatment on behavioral and NMDA receptor adaptations in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ligand binding profile of the rat metabotropic glutamate receptor mGluR3 expressed in a transfected cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Environmental enrichment ameliorates phencyclidine-induced cognitive deficits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of repeated treatment of phencyclidine on cognition and gene expression in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Functional partnership between mGlu3 and mGlu5 metabotropic glutamate receptors in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 9. b-neuro.com [b-neuro.com]

- 10. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The Emerging Role of Metabotropic Glutamate Receptors in the Pathophysiology of Chronic Stress-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. Metabotropic Glutamate Receptors in the Trafficking of Ionotropic Glutamate and GABAA Receptors at Central Synapses - PMC [pmc.ncbi.nlm.nih.gov]

Anxiolytic-Like Effects of VU6010572: A Preclinical Technical Overview

Introduction

Dysregulation of the glutamatergic system is increasingly implicated in the pathophysiology of stress-related neuropsychiatric disorders, including anxiety.[1] Metabotropic glutamate (mGlu) receptors, which modulate excitatory neurotransmission, have emerged as promising therapeutic targets.[1] VU6010572 is a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGlu3). This document provides a technical overview of the preclinical studies evaluating the anxiolytic-like properties of this compound, with a focus on its effects in a predator odor stress model. The data presented herein are primarily derived from studies on male Long-Evans rats.

Mechanism of Action

This compound functions as a negative allosteric modulator of the mGlu3 receptor. Unlike orthosteric antagonists that directly block the glutamate binding site, NAMs bind to a distinct allosteric site on the receptor. This binding event reduces the affinity and/or efficacy of the endogenous ligand, glutamate, thereby attenuating receptor signaling. The modulation of mGlu3 signaling by this compound is believed to underlie its therapeutic potential in neuropsychiatric disorders.

Preclinical Experimental Protocols

The anxiolytic-like effects of this compound were evaluated using a predator odor stress model followed by a battery of behavioral tests.

1. Animal Model:

2. Drug Administration:

-

Compound: this compound, mGlu3 Negative Allosteric Modulator.[1]

-

Timing: Administered 45 minutes prior to stressor exposure.[1]

3. Predator Odor Stress Protocol (TMT Exposure):

-

Stressor: 2,5-dihydro-2,4,5-trimethylthiazoline (TMT), a synthetically derived component of fox odor, serves as an innate stressor.[1]

-

Procedure: Rats were administered either vehicle or this compound (3 mg/kg, i.p.) and returned to their home cage. After 45 minutes, they were exposed to the TMT stressor.[1]

4. Behavioral Testing Battery:

-

A washout period of two weeks followed the initial stressor exposure before behavioral tests were conducted.[1][2]

-

The sequence of tests was: Context Re-exposure, Elevated Zero Maze (ZM), and Acoustic Startle Response (ASR).[1][2]

5. Elevated Zero Maze (ZM):

-

Apparatus: A circular platform elevated above the floor, consisting of alternating open and closed sections.

-

Principle: This test assesses anxiety-like behavior by measuring the rodent's willingness to explore the open, more "dangerous" sections versus the enclosed, "safer" sections. Anxiolytic compounds typically increase the time spent in and the number of entries into the open sections.

-

Parameters Measured: Percentage of time spent in the open arms of the maze.[1]

6. Acoustic Startle Response (ASR):

-

Apparatus: A chamber equipped to deliver auditory stimuli (startle-inducing tones) and measure the whole-body startle response of the animal.

-

Principle: This test measures hyperarousal and habituation to a startling stimulus. An initial strong startle response that diminishes with repeated stimuli (habituation) is considered a normal adaptive response.

-

Parameters Measured: Habituation to the acoustic startle response.[3]

Preclinical Efficacy Data

This compound demonstrated significant anxiolytic-like effects in behavioral assays conducted two weeks after a single administration prior to stress exposure, indicating a lasting therapeutic effect.[3]

Table 1: Elevated Zero Maze (ZM) Results

| Treatment Group | Measured Parameter | Outcome | Statistical Significance |

| This compound | % Time in Open Arms | Increased | F(1, 40) = 6.19, p=0.01, η²=0.13[1] |

Notably, the effect of this compound on increasing time spent in the open arms was independent of whether the animals were exposed to the TMT stressor, suggesting a general anxiolytic-like effect.[1][2]

Table 2: Acoustic Startle Response (ASR) Results

| Treatment Group | Measured Parameter | Outcome |

| This compound | Habituation to ASR | Increased/Promoted |

The administration of this compound two weeks prior to testing resulted in greater habituation of the arousal response in the ASR test.[3]

Molecular and Neuroanatomical Correlates

The anxiolytic-like effects of this compound are associated with lasting molecular adaptations in key brain regions involved in stress and anxiety, namely the insular cortex and the bed nucleus of the stria terminalis (BNST).[1][2]

-

TMT Stress Effects: In vehicle-treated rats, TMT exposure led to an increased expression of several glutamate receptor transcripts in the insular cortex, including mGlu receptors (Grm3, Grm5) and NMDA receptor subunits (GriN2A, GriN2B, GriN2C, GriN3A, GriN3B).[1][2] In the BNST, TMT increased the expression of GriN2B and GriN3B.[1]

-

This compound Intervention: Pre-treatment with this compound blocked the stress-induced upregulation of the NMDA receptor subunit GriN3B in both the insular cortex and the BNST.[1][2]

-

This compound Effects in Controls: In non-stressed control animals, this compound upregulated the expression of GriN2A, GriN2B, GriN3B, and Grm2 in the BNST.[1]

These findings suggest that mGlu3 receptor signaling is critically involved in mediating some of the lasting molecular changes induced by predator odor stress.[1] By modulating these adaptations, this compound exerts its anxiolytic-like effects.

Preclinical data strongly suggest that the mGlu3 NAM, this compound, possesses significant anxiolytic-like properties. A single administration was shown to produce lasting behavioral effects, such as increased exploration in the elevated zero maze and enhanced habituation in the acoustic startle response test, two weeks after administration.[3] These behavioral outcomes are linked to the compound's ability to prevent stress-induced changes in glutamate receptor gene expression in brain regions critical for anxiety processing.[1] These findings implicate mGlu3 receptor signaling in the long-term adaptations to stress and highlight the therapeutic potential of this compound as a novel treatment for anxiety disorders.[1][3]

References

- 1. The effects of predator odor (TMT) exposure and mGlu 3 NAM pretreatment on behavioral and NMDA receptor adaptations in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The effects of predator odor (TMT) exposure and mGlu3 NAM pretreatment on behavioral and NMDA receptor adaptations in the brain [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

The Role of VU6010572 in Stress Adaptation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stress-related neuropsychiatric disorders are characterized by dysregulated glutamatergic neurotransmission. The metabotropic glutamate receptor 3 (mGlu3) has emerged as a promising therapeutic target for modulating these maladaptive changes. VU6010572, a potent and selective negative allosteric modulator (NAM) of the mGlu3 receptor, has shown significant efficacy in preclinical models of stress and anxiety. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, its role in stress adaptation, and detailed experimental protocols for its evaluation. Quantitative data from key studies are summarized, and the underlying signaling pathways are visualized to facilitate a comprehensive understanding of this compound for research and drug development purposes.

Introduction: Targeting Glutamatergic Dysregulation in Stress

Stress can induce lasting adaptations in neural circuits, contributing to the pathophysiology of various neuropsychiatric disorders.[1] The glutamatergic system, the primary excitatory neurotransmitter system in the brain, is highly sensitive to stress.[2] Metabotropic glutamate receptors (mGluRs), a family of G-protein coupled receptors, play a crucial role in modulating synaptic plasticity and neuronal excitability.[3] Group II mGluRs, which include mGlu2 and mGlu3, are coupled to Gi/o proteins and their activation generally leads to an inhibition of adenylyl cyclase and a reduction in neurotransmitter release.[4]

The mGlu3 receptor is of particular interest as it is expressed both presynaptically, where it regulates glutamate release, and postsynaptically, as well as on glial cells.[3][5] Evidence suggests that activation of mGlu3 signaling during a stressful event may contribute to the lasting maladaptive changes in corticolimbic circuitry.[6] Therefore, blocking mGlu3 activation during a stressor presents a potential therapeutic strategy to prevent the development of stress-related pathology.

This compound is a potent and selective mGlu3 negative allosteric modulator (NAM) that is highly central nervous system (CNS) penetrant.[2] As a NAM, this compound does not compete with the endogenous ligand, glutamate, at the orthosteric binding site. Instead, it binds to an allosteric site on the receptor, changing the receptor's conformation and reducing its response to glutamate. This allows for a more nuanced modulation of receptor activity compared to direct antagonists.

This guide will delve into the preclinical data supporting the role of this compound in stress adaptation, with a focus on a key study utilizing a predator odor stress model in rats.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by negatively modulating the mGlu3 receptor. The canonical signaling pathway for mGlu3 involves coupling to Gi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[4] This can influence the activity of various downstream effectors, including protein kinase A (PKA) and the transcription factor CREB.[4]

In the context of stress adaptation, a critical aspect of mGlu3 signaling appears to be its interaction with the N-methyl-D-aspartate (NMDA) receptor system. Studies have shown that stress can lead to alterations in the expression of different NMDA receptor subunits, which in turn affects synaptic plasticity and neuronal function.[7] The administration of this compound has been shown to prevent or reverse stress-induced changes in the expression of specific NMDA receptor subunit genes, particularly GriN2B and GriN3B.[1][7]

The proposed signaling pathway suggests that by inhibiting mGlu3 receptor activation during a stressor, this compound prevents the downstream signaling cascade that leads to the upregulation of these specific NMDA receptor subunits. This modulation of NMDA receptor composition is thought to underlie the behavioral effects of this compound on stress adaptation.

Quantitative Data from Preclinical Studies

The primary data on the role of this compound in stress adaptation comes from a study using the predator odor (trimethylthiazoline - TMT) exposure model in male Long Evans rats.[1][7] The following tables summarize the key quantitative findings from this research.

Table 1: Behavioral Effects of this compound in the Predator Odor Stress Model

| Behavioral Test | Treatment Group | Key Finding |

| Context Re-exposure | TMT + Vehicle | Increased freezing and hyperactivity upon re-exposure to the TMT context. |

| TMT + this compound (3 mg/kg) | Prevented the context-induced freezing response. [1] | |

| Elevated Zero Maze | Vehicle + this compound | Increased time spent in the open arms , indicative of an anxiolytic-like effect.[7] |

| TMT + this compound | Increased time spent in the open arms, regardless of prior stressor exposure.[7] | |

| Acoustic Startle | Vehicle + this compound | Increased habituation to the acoustic startle response , suggesting anxiolytic-like properties.[7] |

| TMT + this compound | Increased habituation to the acoustic startle response, independent of prior stress.[7] |

Table 2: Gene Expression Changes in Response to TMT and this compound

| Brain Region | Treatment Group | Gene | Change in Expression |

| Insular Cortex | TMT + Vehicle | Grm3, Grm5 | Increased |

| GriN2A, GriN2B, GriN2C | Increased | ||

| GriN3A, GriN3B | Increased | ||

| TMT + this compound (3 mg/kg) | GriN3B | Blocked the TMT-induced upregulation. [7] | |

| BNST | TMT + Vehicle | GriN2B, GriN3B | Increased |

| TMT + this compound (3 mg/kg) | GriN2B, GriN3B | Decreased expression compared to the TMT + Vehicle group , reversing the stress effect.[7] | |

| Vehicle + this compound | GriN2A, GriN2B, GriN3B | Upregulated | |

| Grm2 | Upregulated |

BNST: Bed Nucleus of the Stria Terminalis

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following protocols are based on the key study investigating this compound in the predator odor stress model.[1]

Drug Preparation and Administration

-

Compound: this compound

-

Synthesis: Synthesized according to the procedure described by [reference to be inserted once found].[1]

-

Vehicle: 45% β-cyclodextrin in sterile water.[1]

-

Concentration: A 1.5 mg/mL solution is prepared.[1]

-

Dose: 3 mg/kg.[1]

-

Route of Administration: Intraperitoneal (i.p.) injection at a volume of 2 mL/kg.[1]

-

Pre-treatment Time: Administered 45 minutes prior to the experimental procedure.[2]

Predator Odor (TMT) Exposure

-

Apparatus: A well-ventilated test chamber (e.g., 45.72 cm × 17.78 cm × 21.59 cm).[2]

-

Procedure:

-

Rats are injected with this compound (3 mg/kg, i.p.) or vehicle 45 minutes prior to TMT exposure.[2]

-

A piece of filter paper with 2,5-dihydro-2,4,5-trimethylthiazoline (TMT) is placed in the test chamber.

-

Rats are individually placed in the chamber for a specified duration (e.g., 15 minutes).

-

Behaviors such as freezing, digging, and avoidance are recorded and scored.

-

Context Re-exposure

-

Timeline: Conducted two weeks (14 days) following the initial TMT exposure.[1]

-

Procedure:

-

Rats are returned to the same test chambers used for TMT exposure, but without the TMT odor.

-

Behavior is recorded for a set period (e.g., 15 minutes).

-

Freezing behavior and locomotor activity are quantified.

-

Elevated Zero Maze (EZM)

-

Apparatus: A circular runway elevated above the floor, with two open and two enclosed quadrants of equal size.

-

Procedure:

-

Rats are placed in one of the enclosed quadrants to begin the test.

-

The animal is allowed to explore the maze for a defined period (e.g., 5 minutes).

-

An automated tracking system records the time spent in the open and closed quadrants, as well as the number of entries into each.

-

Real-Time Polymerase Chain Reaction (RT-PCR)

-

Tissue Collection: Following behavioral testing, rats are euthanized, and the insular cortex and bed nucleus of the stria terminalis (BNST) are dissected.

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from the tissue, and cDNA is synthesized using a reverse transcription kit.

-

RT-PCR: Quantitative PCR is performed using primers specific for the genes of interest (e.g., Grm3, Grm5, GriN2A, GriN2B, GriN2C, GriN3A, GriN3B) and a housekeeping gene for normalization.

-

Data Analysis: Gene expression changes are calculated relative to the control group.

Discussion and Future Directions

The preclinical evidence strongly suggests that this compound, by negatively modulating the mGlu3 receptor, can prevent the development of lasting behavioral and molecular adaptations to stress. Its ability to block stress-induced contextual fear and its anxiolytic-like properties in the elevated zero maze and acoustic startle tests highlight its therapeutic potential for stress-related disorders.

The modulation of NMDA receptor subunit gene expression, particularly the prevention of stress-induced GriN3B upregulation, provides a potential molecular mechanism for the observed behavioral effects. This suggests that this compound may exert its therapeutic action by maintaining or restoring the appropriate balance of synaptic plasticity in corticolimbic circuits that are dysregulated by stress.

For drug development professionals, this compound represents a promising lead compound. Its allosteric mechanism of action offers potential advantages in terms of safety and tolerability. Future research should focus on:

-

Pharmacokinetic and Pharmacodynamic Studies: A comprehensive characterization of the pharmacokinetic profile, including half-life, clearance, and brain receptor occupancy, is essential for optimizing dosing regimens and predicting clinical efficacy.

-

Efficacy in a Broader Range of Stress Models: Evaluating this compound in other models of stress, such as chronic unpredictable stress or social defeat, would provide a more complete picture of its therapeutic potential.

-

Elucidation of Downstream Signaling: Further investigation into the precise molecular pathways linking mGlu3 inhibition to the regulation of NMDA receptor gene expression will provide a more detailed understanding of its mechanism of action.

Conclusion

This compound is a valuable research tool and a promising therapeutic candidate for the treatment of stress-related neuropsychiatric disorders. Its selective negative allosteric modulation of the mGlu3 receptor offers a novel approach to correcting the glutamatergic dysregulation that underlies maladaptive responses to stress. The data presented in this guide provide a solid foundation for further preclinical and clinical investigation of this compound and other mGlu3 NAMs.

References

- 1. The effects of predator odor (TMT) exposure and mGlu 3 NAM pretreatment on behavioral and NMDA receptor adaptations in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mGlu2 and mGlu3 negative allosteric modulators divergently potentiate thalamocortical transmission and exert rapid antidepressant-like effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. escholarship.org [escholarship.org]

- 7. The effects of predator odor (TMT) exposure and mGlu3 NAM pretreatment on behavioral and NMDA receptor adaptations in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating mGlu3 Receptor Signaling with VU6010572: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabotropic glutamate receptor 3 (mGlu3) and the use of VU6010572 as a selective negative allosteric modulator (NAM) to investigate its signaling pathways. This document includes quantitative data, detailed experimental protocols, and visualizations to facilitate the study of mGlu3 in various research and drug development contexts.

Introduction to mGlu3 Receptor Signaling

The metabotropic glutamate receptor 3 (mGlu3) is a Class C G-protein coupled receptor (GPCR) that plays a crucial role in modulating synaptic transmission and plasticity in the central nervous system. As a member of the group II mGlu receptors, mGlu3 is typically coupled to the Gi/o signaling pathway.[1] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (camp) levels.[2]

Beyond its canonical pathway, mGlu3 signaling is multifaceted, involving interactions with other signaling cascades and receptors. Notably, mGlu3 can modulate the phosphatidylinositol-3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways.[3][4] Furthermore, mGlu3 has been shown to functionally interact with the mGlu5 receptor, another glutamate receptor subtype, influencing its signaling outputs.[5]

This compound: A Selective mGlu3 Negative Allosteric Modulator

This compound is a potent and selective negative allosteric modulator (NAM) of the mGlu3 receptor.[6][7] As a NAM, it binds to an allosteric site on the receptor, distinct from the glutamate binding site, and reduces the receptor's response to agonist stimulation. Its high selectivity and central nervous system (CNS) penetrance make it a valuable tool for elucidating the physiological and pathological roles of mGlu3.[6]

Quantitative Pharmacological Data

The following tables summarize the key pharmacological parameters of this compound.

| Parameter | Value | Cell Line | Assay Type | Reference |

| IC50 | 245 nM | HEK293 | Calcium Mobilization | [6] |

| Receptor Subtype | IC50 | Reference |

| mGlu3 | 245 nM | [7] |

| mGlu2 | > 30 µM | [7] |

| mGlu5 | > 30 µM | [7] |

A Eurofins radioligand binding panel of 68 GPCRs, ion channels, transporters, and nuclear hormone receptors showed no significant off-target effects for this compound.[7]

| Parameter | Value | Species | Administration | Reference |

| In vivo Dose | 3 mg/kg | Rat | Intraperitoneal (i.p.) | [7] |

Key Signaling Pathways of the mGlu3 Receptor

Activation of the mGlu3 receptor initiates a cascade of intracellular events. The canonical pathway involves the inhibition of cAMP production. However, emerging evidence points to a broader signaling network.

Canonical Gi/o Signaling Pathway

Caption: Canonical Gi/o signaling pathway of the mGlu3 receptor.

Modulation of MAPK/ERK and PI3K/Akt Pathways

The mGlu3 receptor can also influence the activity of the MAPK/ERK and PI3K/Akt signaling pathways, which are critical for cell survival, proliferation, and differentiation. The precise mechanisms of this regulation are context-dependent and are an active area of research.

Caption: mGlu3 receptor modulation of downstream signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate mGlu3 receptor signaling with this compound.

Measurement of cAMP Levels using the GloSensor™ Assay

This protocol describes the use of the Promega GloSensor™ cAMP Assay to measure changes in intracellular cAMP levels in response to mGlu3 receptor modulation in Chinese Hamster Ovary (CHO) cells stably expressing the receptor.

Materials:

-

CHO cells stably expressing the human mGlu3 receptor and the pGloSensor™-22F cAMP Plasmid

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

-

CO2-independent medium

-

GloSensor™ cAMP Reagent (Promega)

-

This compound

-

mGlu3 receptor agonist (e.g., Glutamate, LY379268)

-

384-well white, clear-bottom tissue culture plates

-

Luminometer

Procedure:

-

Cell Culture: Maintain CHO-mGlu3-GloSensor cells in DMEM with 10% FBS in a humidified incubator at 37°C with 5% CO2.

-

Cell Plating: Seed the cells in 384-well plates at a density of 20,000 cells per well and incubate overnight.

-

Reagent Preparation: On the day of the assay, prepare the GloSensor™ cAMP Reagent according to the manufacturer's instructions in CO2-independent medium.

-

Compound Preparation: Prepare serial dilutions of this compound and the mGlu3 agonist in CO2-independent medium.

-

Assay Protocol: a. Remove the culture medium from the wells. b. Add 20 µL of the GloSensor™ cAMP Reagent to each well and incubate for 2 hours at room temperature, protected from light. c. To determine the effect of this compound, add 5 µL of the desired concentration of this compound to the wells and incubate for 15 minutes. d. Add 5 µL of the mGlu3 agonist at a concentration that elicits a submaximal response (e.g., EC20) to all wells, including those with this compound. e. Measure luminescence immediately using a luminometer, taking readings every 1-2 minutes for 15-20 minutes.

-

Data Analysis: The decrease in the agonist-induced cAMP signal in the presence of this compound is indicative of its negative allosteric modulatory activity. Calculate the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

Caption: Workflow for the GloSensor™ cAMP assay.

Electrophysiological Recording of mGlu3-mediated Long-Term Depression (LTD)

This protocol details the procedure for whole-cell patch-clamp recordings in acute prefrontal cortex (PFC) slices to investigate the effect of this compound on mGlu3-mediated LTD.

Materials:

-

Adult male C57BL/6J mice

-

Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 D-glucose, saturated with 95% O2/5% CO2.

-

Intracellular solution containing (in mM): 135 K-gluconate, 10 HEPES, 10 phosphocreatine, 4 Mg-ATP, and 0.4 Na-GTP (pH adjusted to 7.25 with KOH).

-

Vibratome

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

This compound

-

mGlu2/3 receptor agonist (e.g., LY379268)

Procedure:

-

Slice Preparation: a. Anesthetize the mouse and perfuse transcardially with ice-cold aCSF. b. Rapidly dissect the brain and prepare 300 µm coronal slices of the PFC using a vibratome in ice-cold aCSF. c. Transfer slices to a holding chamber with aCSF at 32°C for 30 minutes, then maintain at room temperature.

-

Recording: a. Transfer a slice to the recording chamber and perfuse with aCSF at 2-3 mL/min. b. Establish a whole-cell patch-clamp recording from a layer V pyramidal neuron in the PFC. c. Record baseline excitatory postsynaptic currents (EPSCs) evoked by a stimulating electrode placed in layer II/III for at least 10 minutes.

-

LTD Induction and Drug Application: a. To induce mGlu3-LTD, bath-apply an mGlu2/3 agonist (e.g., 100 nM LY379268) for 10 minutes. b. To test the effect of this compound, pre-incubate the slice with this compound (e.g., 1 µM) for 20 minutes before and during the application of the agonist. c. Wash out the drugs and continue recording EPSCs for at least 40 minutes.

-

Data Analysis: Normalize the EPSC amplitude to the baseline. A persistent reduction in the EPSC amplitude following agonist application indicates LTD. Compare the magnitude of LTD in the presence and absence of this compound to determine its inhibitory effect.

Western Blot Analysis of MAPK/ERK and PI3K/Akt Pathway Activation

This protocol describes the use of Western blotting to assess the phosphorylation status of ERK and Akt, as a measure of their activation, in response to mGlu3 receptor modulation.

Materials:

-

Primary neuronal cultures or brain tissue homogenates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt (Ser473), anti-total-Akt

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Sample Preparation: a. Treat neuronal cells or tissue with an mGlu3 agonist in the presence or absence of this compound for the desired time. b. Lyse the cells or tissue in ice-cold RIPA buffer. c. Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: a. Denature equal amounts of protein from each sample and separate by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using an ECL substrate and an imaging system.

-

Stripping and Re-probing: a. To normalize for protein loading, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-ERK1/2).

-

Data Analysis: Quantify the band intensities and express the level of phosphorylated protein relative to the total protein. Compare the phosphorylation levels across different treatment conditions.

Conclusion

This compound is a highly selective and potent mGlu3 NAM that serves as an invaluable pharmacological tool for dissecting the complex signaling pathways regulated by the mGlu3 receptor. The experimental protocols detailed in this guide provide a framework for researchers to investigate the role of mGlu3 in health and disease, paving the way for the development of novel therapeutics targeting this important receptor.

References

- 1. Western Blotting for Neuronal Proteins [protocols.io]

- 2. promega.com [promega.com]

- 3. Whole-cell Patch-clamp Recordings in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Whole Cell Patch Clamp Protocol [protocols.io]

- 5. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The effects of predator odor (TMT) exposure and mGlu 3 NAM pretreatment on behavioral and NMDA receptor adaptations in the brain - PMC [pmc.ncbi.nlm.nih.gov]

VU6010572: A Technical Guide to CNS Penetrance and Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU6010572 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGlu3). Its ability to penetrate the central nervous system (CNS) is a critical attribute for its potential as a research tool and therapeutic agent for neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the available data on the CNS penetrance and bioavailability of this compound, including quantitative data, experimental methodologies, and relevant signaling pathways.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound, demonstrating its CNS penetrance.

Table 1: In Vivo CNS Penetrance of this compound in Rats

| Parameter | Value |

| Brain-to-Plasma Ratio (Kp) | 1.2[1][2][3] |

| Unbound Brain-to-Plasma Ratio (Kp,uu) | 0.40[1][2][3] |

Table 2: In Vivo Brain Exposure of this compound in Mice

| Dose (i.p.) | Total Brain Level (µM) | Brain-to-Plasma Ratio (Kp) | Unbound Brain-to-Plasma Ratio (Kp,uu) |

| 3 mg/kg | ~1.2 | 1.2[1] | 0.27[1] |

Experimental Protocols

While a detailed, step-by-step protocol for the pharmacokinetic studies of this compound is not fully available in the primary literature, the following methodology is based on the information provided in the discovery publication by Engers et al. and standard practices in the field.

In Vivo CNS Penetrance Study in Rats

-

Animal Model: Male Sprague-Dawley rats were likely used, as is common for such studies.

-

Compound Administration: this compound was likely administered via intraperitoneal (i.p.) injection. The vehicle used in related in vivo studies was 45% β-cyclodextrin.

-

Dosing: A specific dose would have been administered to the rats.

-

Sample Collection: At a predetermined time point post-dose (e.g., 1 hour), blood and brain samples were collected. Blood was likely processed to obtain plasma.

-

Sample Analysis: The concentrations of this compound in plasma and brain homogenates were determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Calculation of Kp and Kp,uu:

-

The brain-to-plasma ratio (Kp) was calculated as the total concentration of this compound in the brain divided by the total concentration in the plasma.

-

To determine the unbound brain-to-plasma ratio (Kp,uu), the fraction of unbound drug in the brain (fu,brain) and plasma (fu,plasma) would have been measured, likely through equilibrium dialysis. The Kp,uu is then calculated using the following formula: Kp,uu = Kp * (fu,plasma / fu,brain).

-

Signaling Pathways and Experimental Workflows

mGlu3 Receptor Signaling Pathway

This compound acts as a negative allosteric modulator of the mGlu3 receptor. This receptor is a G-protein coupled receptor (GPCR) that is negatively coupled to adenylyl cyclase through an inhibitory G-protein (Gi/o). The binding of an agonist to the mGlu3 receptor leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA). This compound, as a NAM, does not directly compete with the agonist but binds to a different site on the receptor, reducing the receptor's response to the agonist.

References

- 1. Design and Synthesis of N-Aryl Phenoxyethoxy Pyridinones as Highly Selective and CNS Penetrant mGlu3 NAMs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Design and Synthesis of N-Aryl Phenoxyethoxy Pyridinones as Highly Selective and CNS Penetrant mGlu3 NAMs - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Administration of VU6010572 in Rats

These application notes provide a detailed protocol for the in vivo administration of VU6010572, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGlu3), in rats. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a valuable research tool for investigating the physiological roles of the mGlu3 receptor in the central nervous system. It has been shown to be highly CNS penetrant and has demonstrated efficacy in preclinical models of anxiety.[1][2] Proper preparation and administration of this compound are critical for obtaining reliable and reproducible results in in vivo studies.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the in vivo administration of this compound in rats based on published studies.

| Parameter | Value | Reference |

| Dosage | 3 mg/kg | [1][2][3][4] |

| Administration Route | Intraperitoneal (i.p.) | [1][2][3] |

| Vehicle | 45% β-cyclodextrin in saline | [3] |

| Dosing Solution Concentration | 1.5 mg/mL | [1] |

| Injection Volume | 2 mL/kg | [1] |

| Pre-treatment Time | 45 minutes prior to behavioral testing | [1][3] |

| Animal Model | Male, Long Evans rats | [3][4] |

Experimental Protocols

This section provides a detailed, step-by-step methodology for the preparation of the dosing solution and the administration of this compound to rats.

Materials

-

This compound (powder)

-

β-cyclodextrin

-

Sterile 0.9% saline

-

Sterile conical tubes (15 mL and 50 mL)

-

Vortex mixer

-

Sonicator (optional)

-

Magnetic stirrer and stir bar

-

Sterile syringes (1 mL or 3 mL)

-

Sterile needles (25G or similar)

-

Analytical balance

-

Weighing paper

Dosing Solution Preparation (1.5 mg/mL)

This protocol is for the preparation of a 1.5 mg/mL solution of this compound in a 45% β-cyclodextrin vehicle.

-

Prepare the 45% β-cyclodextrin Vehicle:

-

Weigh 4.5 g of β-cyclodextrin.

-

Add the β-cyclodextrin to a 15 mL sterile conical tube.

-

Add sterile 0.9% saline to a final volume of 10 mL.

-

Vortex vigorously for 5-10 minutes until the β-cyclodextrin is fully dissolved. Gentle warming or brief sonication can aid in dissolution.

-

Visually inspect the solution to ensure it is clear and free of particulates.

-

-

Prepare the this compound Dosing Solution:

-

Weigh the required amount of this compound. For example, to prepare 10 mL of a 1.5 mg/mL solution, weigh 15 mg of this compound.

-

Place the weighed this compound into a 15 mL sterile conical tube.

-

Add the prepared 45% β-cyclodextrin vehicle to the tube containing this compound to achieve the final volume of 10 mL.

-

Vortex the solution vigorously for at least 10 minutes. Ensure the compound is fully dissolved. The solution should be clear. If necessary, use a magnetic stirrer for a longer duration to ensure complete dissolution.

-

Prepare the vehicle control solution using the same 45% β-cyclodextrin solution without the active compound.

-

In Vivo Administration Protocol

-

Animal Handling:

-

Acclimate the rats to the experimental environment to minimize stress.

-

Record the body weight of each rat immediately before dosing to accurately calculate the injection volume.

-

-

Dosing:

-

Calculate the required injection volume for each rat based on its body weight (2 mL/kg). For example, a 300 g rat would require an injection volume of 0.6 mL.

-

Gently restrain the rat.

-

Administer the this compound solution or the vehicle control via intraperitoneal (i.p.) injection.

-

Return the rat to its home cage.

-

-

Post-Administration:

Signaling Pathway of this compound

This compound acts as a negative allosteric modulator of the mGlu3 receptor. The mGlu3 receptor is a G-protein coupled receptor (GPCR) that is typically coupled to the Gi/o signaling pathway. The binding of the endogenous ligand, glutamate, to the mGlu3 receptor activates the Gi/o protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

As a negative allosteric modulator, this compound does not directly compete with glutamate for the binding site. Instead, it binds to a different, allosteric site on the receptor. This binding event induces a conformational change in the receptor that reduces the affinity and/or efficacy of glutamate. Consequently, this compound attenuates the downstream signaling cascade initiated by glutamate binding.

Furthermore, postsynaptic mGlu3 receptor activation has been shown to induce long-term depression (LTD) through a pathway involving phosphoinositide 3-kinase (PI3K), Akt, and the subsequent internalization of AMPA receptors.[5][6] By inhibiting mGlu3 receptor activation, this compound is expected to block this form of LTD.

Caption: Signaling pathway of the mGlu3 receptor and the inhibitory action of this compound.

Experimental Workflow

The following diagram illustrates the logical flow of an in vivo experiment using this compound in rats.

Caption: Experimental workflow for in vivo administration of this compound in rats.

References

- 1. The effects of predator odor (TMT) exposure and mGlu 3 NAM pretreatment on behavioral and NMDA receptor adaptations in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Neuropharmacological Insight from Allosteric Modulation of mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The effects of predator odor (TMT) exposure and mGlu3 NAM pretreatment on behavioral and NMDA receptor adaptations in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Advances in translating mGlu2 and mGlu3 receptor selective allosteric modulators as breakthrough treatments for affective disorders and alcohol use disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mGlu2 and mGlu3 negative allosteric modulators divergently potentiate thalamocortical transmission and exert rapid antidepressant-like effects - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Intraperitoneal (i.p.) Injection of VU6010572

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of VU6010572, a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGlu3). The following sections detail its mechanism of action, protocols for in vivo intraperitoneal administration, and expected outcomes based on preclinical studies.

Mechanism of Action

This compound functions as a highly specific negative allosteric modulator of the mGlu3 receptor.[1][2][3] By binding to an allosteric site, it inhibits the receptor's response to the endogenous ligand, glutamate. This inhibitory action on mGlu3 signaling has been shown to prevent stress-induced maladaptive changes in the brain and produce anxiolytic- and antidepressant-like effects in rodent models.[1][4][5] The primary downstream effect observed is the modulation of N-methyl-D-aspartate (NMDA) receptor subunit gene expression, particularly preventing the stress-induced upregulation of GriN3B.[1][2]

Signaling Pathway of this compound in a Stress Context

The following diagram illustrates the proposed signaling pathway through which this compound exerts its effects in the context of a stressor.

Caption: Signaling pathway of this compound in a stress model.

Experimental Protocols

Preparation of this compound for Intraperitoneal Injection

This protocol is based on established methods for in vivo studies in rats.[1]

Materials:

-

This compound powder

-

45% (w/v) β-cyclodextrin in sterile saline

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

-

Sterile syringes and needles (e.g., 25-27 gauge)

Procedure:

-

Calculate the required amount of this compound and vehicle based on the number of animals and the target dose (e.g., 3 mg/kg).

-

Prepare a 1.5 mg/mL solution of this compound in 45% β-cyclodextrin.

-

Weigh the appropriate amount of this compound powder and add it to a sterile microcentrifuge tube.

-

Add the calculated volume of 45% β-cyclodextrin solution to the tube.

-

Vortex the solution vigorously until the this compound is fully dissolved. Gentle warming or brief sonication can aid in dissolution.

-

The final solution should be clear and free of particulates.

-

Prepare the vehicle control solution using 45% β-cyclodextrin alone.

Intraperitoneal (i.p.) Injection Procedure

Animal Model: Male Long-Evans rats are a commonly used model for these studies.[1][2]

Procedure:

-

Gently restrain the animal. For rats, proper handling techniques should be used to minimize stress.

-

Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent puncture of the bladder or cecum.

-

Insert the needle at a 15-20 degree angle.

-

Gently aspirate to ensure no blood or urine is drawn, confirming the needle is in the peritoneal cavity.

-

Inject the calculated volume of the this compound solution or vehicle (typically 2 mL/kg).[1]

-

Withdraw the needle and return the animal to its home cage.

-

For behavioral studies, a 45-minute pre-treatment time is recommended before initiating testing.[1]

Experimental Workflow for a Preclinical Stress Study

The following diagram outlines a typical experimental workflow for investigating the effects of this compound in a preclinical stress paradigm.

Caption: Experimental workflow for a preclinical stress study.

Data Presentation

The following tables summarize the quantitative data from preclinical studies involving the intraperitoneal injection of this compound.

Table 1: Dosing and Administration Parameters

| Parameter | Value | Reference |

| Dose | 3 mg/kg | [1][2][5] |

| Vehicle | 45% β-cyclodextrin | [1] |

| Concentration | 1.5 mg/mL | [1] |

| Injection Volume | 2 mL/kg | [1] |

| Route | Intraperitoneal (i.p.) | [1][2][5] |

| Pre-treatment Time | 45 minutes | [1] |

| Animal Model | Male Long-Evans Rats | [1][2] |

Table 2: Summary of Behavioral Effects

| Behavioral Test | Effect of this compound (3 mg/kg, i.p.) | Context | Reference |

| Elevated Zero Maze | Increased time in open arms | Anxiolytic-like effect | [1][2][4][5] |

| Acoustic Startle | Increased habituation | Anxiolytic-like effect | [1][2][4][5] |

| Context Re-exposure | Prevented freezing response | Attenuation of fear memory | [1][2] |

Table 3: Summary of Molecular Effects (Gene Expression)

| Brain Region | Gene | Effect of this compound (3 mg/kg, i.p.) in Stressed Animals | Reference |

| Insular Cortex | GriN3B | Blocked stress-induced upregulation | [1][2] |

| BNST | GriN3B | Reversed stress-induced upregulation | [1][2] |

| Brain Region | Gene | Effect of this compound (3 mg/kg, i.p.) in Non-Stressed Animals | Reference |

| BNST | GriN2A, GriN2B, GriN3B | Upregulation | [4][5] |

References

- 1. The effects of predator odor (TMT) exposure and mGlu 3 NAM pretreatment on behavioral and NMDA receptor adaptations in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The effects of predator odor (TMT) exposure and mGlu3 NAM pretreatment on behavioral and NMDA receptor adaptations in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for VU6010572 in Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of VU6010572, a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGlu3), in rodent research. The following protocols and data are intended to facilitate the design and execution of in vivo studies investigating the therapeutic potential of targeting mGlu3 in models of stress, anxiety, and depression.

Introduction

This compound is a potent and selective antagonist of the mGlu3 receptor, a Gi/o-coupled G-protein coupled receptor primarily involved in the modulation of glutamatergic neurotransmission. Preclinical studies have demonstrated its potential in models of neuropsychiatric disorders. These notes provide recommended dosages, detailed experimental protocols, and an overview of the underlying signaling pathways.

Data Presentation

The following tables summarize the quantitative data from rodent studies involving this compound administration.

Table 1: Dose-Response Effect of this compound on Locomotion in an Open Field Test in Rats

| Dosage (mg/kg, i.p.) | Total Distance Traveled (cm) | Observations |

| 0 (Vehicle) | 4045 ± 843.6 | Normal locomotor activity |

| 1 | 3758 ± 802.2 | No significant effect on locomotion |

| 3 | 2675 ± 632.3 | No significant effect on locomotion, chosen for further studies[1] |

| 6 | 1776 ± 523.1 | Trend towards decreased locomotion |

Table 2: Summary of Behavioral Effects of this compound (3 mg/kg, i.p.) in Rodents

| Behavioral Test | Species | Effect | Reference |

| Elevated Zero Maze | Rat | Increased time spent in open arms | [1][2] |

| Acoustic Startle Response | Rat | Increased habituation to the startle stimulus | [1][2] |

| Tail Suspension Test | Mouse | Acute antidepressant-like effects | [1] |